N-(1-benzamidoethyl)benzamide
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Overview
Description
N-(1-benzamidoethyl)benzamide is an organic compound belonging to the class of amides It is characterized by the presence of two benzamide groups attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-benzamidoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Another method involves the reaction of tryptamine with benzoyl chloride in the presence of sodium hydroxide in dichloromethane . This method is straightforward and yields high-purity products.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions typically require temperatures above 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzamidoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzamidoethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of caspase-mediated apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Ethenzamide: An analgesic benzamide derivative.
Salicylamide: Another analgesic with anti-inflammatory properties.
Procainamide: Used as an antiarrhythmic agent.
Moclobemide: An antidepressant.
Uniqueness
N-(1-benzamidoethyl)benzamide is unique due to its dual benzamide groups attached to an ethyl chain, which may confer distinct chemical and biological properties compared to simpler benzamide derivatives.
Properties
CAS No. |
40899-10-3 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1-benzamidoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-12(17-15(19)13-8-4-2-5-9-13)18-16(20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20) |
InChI Key |
VNIZOKKZXNRUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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